molecular formula C28H21O2P B14330731 1(2H)-Naphthalenone, 4-hydroxy-2-(triphenylphosphoranylidene)- CAS No. 103283-95-0

1(2H)-Naphthalenone, 4-hydroxy-2-(triphenylphosphoranylidene)-

Cat. No.: B14330731
CAS No.: 103283-95-0
M. Wt: 420.4 g/mol
InChI Key: IVSSAZJUIYKXPC-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 4-hydroxy-2-(triphenylphosphoranylidene)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalenone core with a hydroxy group and a triphenylphosphoranylidene substituent. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 4-hydroxy-2-(triphenylphosphoranylidene)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalenone Core: The initial step involves the synthesis of the naphthalenone core, which can be achieved through various methods such as Friedel-Crafts acylation or cyclization reactions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Triphenylphosphoranylidene Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 4-hydroxy-2-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

The major products formed from these reactions include oxidized derivatives (ketones, aldehydes), reduced derivatives (alcohols), and substituted aromatic compounds (halogenated or nitrated derivatives).

Scientific Research Applications

1(2H)-Naphthalenone, 4-hydroxy-2-(triphenylphosphoranylidene)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 4-hydroxy-2-(triphenylphosphoranylidene)- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways, metabolic processes, and other cellular functions through its chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and aromatic structure but differ in their core structure and substituents.

    4-Hydroxy-2-pyrones: Similar in having a hydroxy group and aromatic ring but differ in their core structure and functional groups.

Uniqueness

1(2H)-Naphthalenone, 4-hydroxy-2-(triphenylphosphoranylidene)- is unique due to its specific combination of functional groups and structural features, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

103283-95-0

Molecular Formula

C28H21O2P

Molecular Weight

420.4 g/mol

IUPAC Name

4-hydroxy-2-(triphenyl-λ5-phosphanylidene)naphthalen-1-one

InChI

InChI=1S/C28H21O2P/c29-26-20-27(28(30)25-19-11-10-18-24(25)26)31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20,29H

InChI Key

IVSSAZJUIYKXPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=C2C=C(C3=CC=CC=C3C2=O)O)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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